Z-Ala-Beta-Naphthyl ester
CAS No.: 60894-49-7
Cat. No.: VC0554583
Molecular Formula: C21H19NO4
Molecular Weight: 349.39
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 60894-49-7 |
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Molecular Formula | C21H19NO4 |
Molecular Weight | 349.39 |
IUPAC Name | naphthalen-2-yl (2S)-2-(phenylmethoxycarbonylamino)propanoate |
Standard InChI | InChI=1S/C21H19NO4/c1-15(22-21(24)25-14-16-7-3-2-4-8-16)20(23)26-19-12-11-17-9-5-6-10-18(17)13-19/h2-13,15H,14H2,1H3,(H,22,24)/t15-/m0/s1 |
SMILES | CC(C(=O)OC1=CC2=CC=CC=C2C=C1)NC(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Properties and Structure
Structural Characteristics
Z-Ala-Beta-Naphthyl Ester (CAS: 60894-49-7) combines three key structural components: the Z-protected alanine amino acid, an ester linkage, and a 2-naphthyl group. The Z-protection (benzyloxycarbonyl) on the amino group provides stability against various chemical reactions while allowing selective deprotection under specific conditions. The 2-naphthyl group, derived from 2-naphthol, serves as the alcohol component in the ester formation with the carboxylic acid group of alanine .
Physical and Chemical Properties
The physical and chemical properties of Z-Ala-Beta-Naphthyl Ester are critical for understanding its behavior in various research applications. Table 1 summarizes the key properties of this compound based on available data.
Table 1: Physical and Chemical Properties of Z-Ala-Beta-Naphthyl Ester
Property | Value |
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CAS Number | 60894-49-7 |
Molecular Formula | C₂₁H₁₉NO₄ |
Molecular Weight | 349.38000 g/mol |
Exact Mass | 349.13100 g/mol |
PSA (Polar Surface Area) | 64.63000 Ų |
LogP | 4.45100 |
Alternative Names | Z-ALA-ONAP(2), Z-L-ALANINE 2-NAPHTHYL ESTER |
The LogP value of 4.45100 indicates that Z-Ala-Beta-Naphthyl Ester is highly lipophilic, suggesting good permeability across cell membranes but limited water solubility . The polar surface area (PSA) of 64.63000 Ų provides insights into the compound's ability to permeate cell membranes, with compounds having a PSA less than 140 Ų generally showing good membrane permeability.
Synthesis Methods
Traditional Synthesis Approaches
The synthesis of Z-Ala-Beta-Naphthyl Ester typically involves the esterification of Z-protected alanine with 2-naphthol. This reaction generally requires activation of the carboxylic acid group of the protected amino acid followed by nucleophilic attack by the hydroxyl group of 2-naphthol. Common activation methods include using coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with catalysts like DMAP (4-dimethylaminopyridine) .
The general synthesis pathway can be outlined as follows:
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Protection of the amino group of alanine with a Z (benzyloxycarbonyl) group
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Activation of the carboxylic acid group of Z-alanine
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Esterification with 2-naphthol
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Purification of the final product
Green Synthesis Approaches
Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing phenolic esters, which could be applied to the synthesis of Z-Ala-Beta-Naphthyl Ester. One such approach involves the use of acetic anhydride without additional acidic or basic catalysts, conducted under solvent-free conditions with careful temperature control .
Another green approach involves the use of metal catalysts supported on montmorillonite K-10 clay (MMT K-10). These catalysts, such as Zn-K10, have shown high conversion and selectivity in ester formation reactions. For example, 10% Zn-K10 has demonstrated up to 100% conversion and selectivity in phenolic ester synthesis at 100°C within 3 hours . This approach could potentially be adapted for the synthesis of Z-Ala-Beta-Naphthyl Ester, offering a more sustainable alternative to traditional methods.
Applications in Research and Industry
Biochemical Research Applications
Z-Ala-Beta-Naphthyl Ester has several applications in biochemical research, particularly in peptide synthesis and enzyme studies. The compound's structure makes it valuable in various research contexts:
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Peptide Synthesis: As a protected amino acid derivative, Z-Ala-Beta-Naphthyl Ester can serve as a building block in the synthesis of peptides and peptidomimetics. The Z-protecting group allows for selective deprotection, enabling controlled peptide elongation .
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Enzyme Substrate: The compound can function as a substrate for various hydrolytic enzymes, particularly those that cleave ester bonds. The naphthyl group can serve as a chromophore or fluorophore, allowing for easy detection of enzymatic activity.
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Structure-Activity Relationship Studies: Derivatives and analogues of Z-Ala-Beta-Naphthyl Ester can be used in structure-activity relationship studies to understand the binding requirements of various biological targets.
Analytical Chemistry Applications
Analytical Methods for Characterization
Spectroscopic Methods
Several spectroscopic techniques are commonly used for the characterization and analysis of Z-Ala-Beta-Naphthyl Ester:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are valuable for confirming the structure of Z-Ala-Beta-Naphthyl Ester. These techniques provide information about the chemical environment of hydrogen and carbon atoms in the molecule, helping to verify the presence of key structural features such as the Z-protecting group, the alanine residue, and the naphthyl moiety .
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Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional groups in Z-Ala-Beta-Naphthyl Ester, including the ester carbonyl group, the carbamate group of the Z-protection, and the aromatic rings of both the Z-group and naphthyl moiety .
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Mass Spectrometry: Mass spectrometry can determine the molecular weight of Z-Ala-Beta-Naphthyl Ester and identify fragmentation patterns characteristic of its structure. The exact mass measurement of 349.13100 g/mol aids in confirming the molecular formula and structure .
Chromatographic Methods
Chromatographic techniques are essential for analyzing the purity of Z-Ala-Beta-Naphthyl Ester and separating it from related compounds:
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High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is commonly used for the analysis of amino acid derivatives. The naphthyl group in Z-Ala-Beta-Naphthyl Ester provides strong UV absorption, making it readily detectable .
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Thin-Layer Chromatography (TLC): TLC serves as a rapid method for monitoring reactions involving Z-Ala-Beta-Naphthyl Ester, including its synthesis and subsequent transformations. The progress of esterification reactions and the purity of the final product can be assessed using TLC with appropriate solvent systems, such as hexane-ethyl acetate mixtures .
Related Compounds and Derivatives
Structural Analogues
Several structural analogues of Z-Ala-Beta-Naphthyl Ester exist, differing in the amino acid component, the protecting group, or the ester moiety:
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Different Amino Acid Derivatives: Similar esters can be formed with other amino acids such as phenylalanine, glycine, or tyrosine, each imparting different properties to the resulting compound.
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Alternative Protecting Groups: Instead of the Z (benzyloxycarbonyl) group, other protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) could be used to protect the amino group, resulting in compounds with different stability and reactivity profiles.
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Alternative Ester Groups: The 2-naphthyl group could be replaced with other aromatic or aliphatic groups, altering the physical, spectroscopic, and biological properties of the compound.
Relationship to β-Hydroxy-α-amino Esters
Z-Ala-Beta-Naphthyl Ester shares structural similarities with β-hydroxy-α-amino esters, which are important intermediates in the synthesis of various bioactive compounds. These β-hydroxy-α-amino esters can be synthesized through aldol reactions between glycine Schiff bases and aldehydes using zinc-ProPhenol catalysis, resulting in high yields with good to excellent levels of diastereo- and enantioselectivity .
The synthetic methodologies developed for these related compounds could potentially be adapted for the synthesis of derivatives of Z-Ala-Beta-Naphthyl Ester with additional functional groups or modified stereochemistry.
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